molecular formula C4H4N2O2 B7734202 Uracil CAS No. 51953-20-9

Uracil

Cat. No.: B7734202
CAS No.: 51953-20-9
M. Wt: 112.09 g/mol
InChI Key: ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Description

Uracil is a naturally occurring pyrimidine derivative and one of the four nucleotide bases in ribonucleic acid (RNA). It pairs with adenine through two hydrogen bonds, replacing thymine found in deoxyribonucleic acid (DNA). This compound was first isolated from yeast nuclein in 1900 and is a key component in the transmission of hereditary characteristics .

Mechanism of Action

Target of Action

Uracil is a naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid RNA . It is primarily targeted towards RNA where it binds to adenine via two hydrogen bonds . In DNA, the this compound nucleobase is replaced by thymine . This compound is also an antineoplastic agent used in combination with tegafur to treat various cancers, including breast, prostate, and liver cancer .

Mode of Action

This compound’s mode of action is primarily through its incorporation into RNA. During the synthesis of an RNA strand from a DNA template (transcription), this compound pairs only with adenine and replaces thymine . Methylation of this compound produces thymine . In DNA, the evolutionary substitution of thymine for this compound may have increased DNA stability and improved the efficiency of DNA replication .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be degraded into β-alanine, which can then be used in fatty acid synthesis . Further degradation of this compound produces the substrates β-alanine, carbon dioxide, and ammonia . This compound also recycles itself to form nucleotides by undergoing a series of phosphoribosyltransferase reactions .

Pharmacokinetics

The pharmacokinetics of this compound can be influenced by the status of Dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of this compound . The pharmacokinetics of this compound differs significantly between subjects with a normal DPD activity and those with a deficient DPD status . The AUC (Area Under the Curve) and Cmax (maximum serum concentration) of this compound can be useful as a diagnostic tool to differentiate patients with regard to DPD status .

Result of Action

The primary result of this compound’s action is its incorporation into RNA, which is crucial for protein synthesis and gene regulation . Additionally, this compound is used in combination with other drugs like tegafur to treat various cancers . The use of this compound in this context can lead to the inhibition of cancer cell growth and proliferation .

Action Environment

The environment can influence the action of this compound. For instance, the presence of surrounding this compound or water molecules has a significant influence on the fragmentation dynamics of this compound, providing an overall ‘protective’ effect . Moreover, this compound that was formed extraterrestrially has been detected in the Murchison meteorite, in a near-Earth asteroid, and possibly on the surface of the moon Titan . This suggests that this compound can be synthesized under cold laboratory conditions similar to outer space, from pyrimidine embedded in water ice and exposed to ultraviolet light .

Chemical Reactions Analysis

Types of Reactions: Uracil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound derivatives.

    Reduction: Reduction reactions can modify the this compound structure.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound’s unique role in RNA and its ability to replace thymine during transcription highlight its importance in genetic processes .

By understanding this compound’s synthesis, reactions, applications, and mechanisms, researchers can better appreciate its significance in both fundamental and applied sciences.

Properties

IUPAC Name

1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)
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InChI Key

ISAKRJDGNUQOIC-UHFFFAOYSA-N
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Canonical SMILES

C1=CNC(=O)NC1=O
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Molecular Formula

C4H4N2O2
Record name uracil
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Related CAS

28806-15-7
Record name 2,4(1H,3H)-Pyrimidinedione, dimer
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DSSTOX Substance ID

DTXSID4021424
Record name Uracil
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Molecular Weight

112.09 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Uracil
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Solubility

3.6 mg/mL
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CAS No.

66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5
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Record name 2,4-Pyrimidinediol
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Record name 4(1H)-Pyrimidinone, 2-hydroxy-
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Melting Point

330 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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